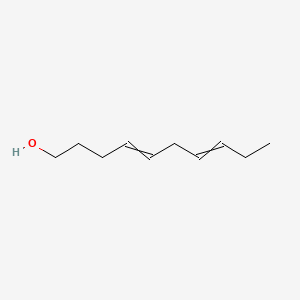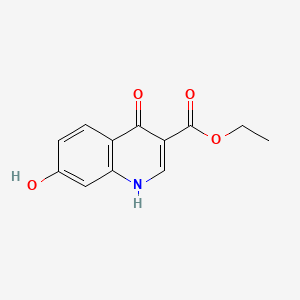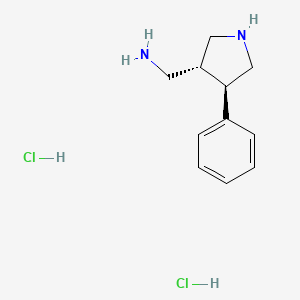
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is a chemical compound with the CAS Number: 131023-37-5 . It has a molecular weight of 311.59 and its IUPAC name is 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is 1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone has a predicted density of 1.4±0.1 g/cm^3 and a predicted boiling point of 498.2±45.0 °C . It has a molar refractivity of 78.5±0.3 cm^3 and a polar surface area of 17 Å^2 . The compound is also predicted to have a flash point of 208.7±29.3 °C .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agent
The compound has been used in the synthesis of thiazolidinone and azetidinone analogues, which have shown promising results as anticancer and antimicrobial agents . These analogues have been tested against multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .
Synthesis of Schiff Bases
The compound has been used in the synthesis of Schiff bases, which are intermediates in the production of thiazolidinone and azetidinone analogues . These Schiff bases are derived from the reaction of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with various aryl/heteroaryl aldehydes .
Fluorescence-Activated Cell Sorting (FACS) Analysis
The compound has been used in fluorescence-activated cell sorting (FACS) analysis . This technique is used to measure the physical and chemical characteristics of a population of cells. It’s a useful tool in molecular biology and immunology .
Molecular Docking Studies
The compound has been used in molecular docking studies . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Synthesis of Bioactive Agents
The compound has been used in the synthesis of bioactive agents . These agents have a variety of applications in medicine and biology, including as therapeutic drugs and diagnostic tools .
Chloroacetylation of Fluorenes
The compound has been used in the chloroacetylation of fluorenes . This is a type of acylation, a reaction that introduces an acyl group into a compound .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJWQRNFMDEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | |
Q & A
Q1: What is the significance of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in the synthesis of lumefantrine?
A1: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (5) serves as a crucial starting material in the improved manufacturing process of lumefantrine []. It undergoes a series of reactions, including conversion to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (8) via an epoxide intermediate (7). This optimized process eliminates the need to isolate the epoxide, thereby enhancing throughput and efficiency in lumefantrine production [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

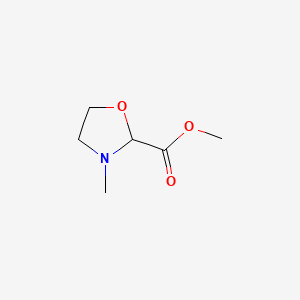



![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)
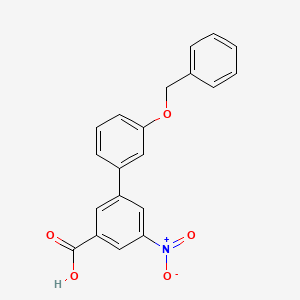
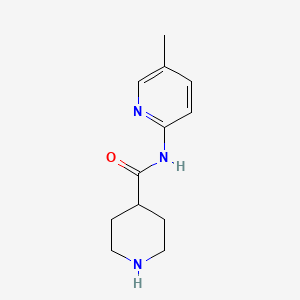
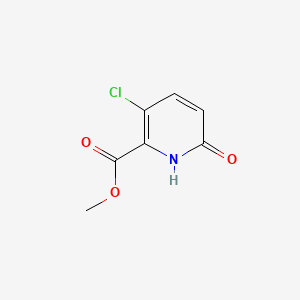
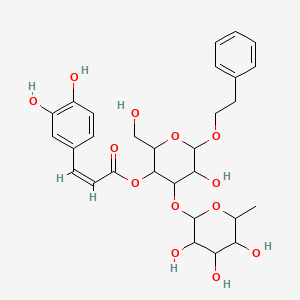
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
